

Application Notes and Protocols for Styrene Acrylonitrile (SAN) in Medical Device Fabrication

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Compound of Interest

Compound Name: Styrene acrylonitrile

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Introduction to Styrene Acrylonitrile (SAN) for Medical Applications

Styrene Acrylonitrile (SAN) is a transparent and rigid thermoplastic copolymer produced from styrene and acrylonitrile monomers.[1][2][3] Typically, it is composed of 70-80% styrene and 20-30% acrylonitrile.[4] This composition provides a unique combination of properties, making it a valuable material for various medical and laboratory applications. SAN is often considered a cost-effective alternative to other transparent polymers like acrylic, offering a good balance of mechanical strength, thermal resistance, and chemical resistance.[5]

Medical-grade SAN resins are specifically formulated to meet the stringent regulatory and safety guidelines of the healthcare industry.[1] Its key attributes for medical device fabrication include excellent clarity, dimensional stability, and resistance to chemical attack from various substances encountered in clinical environments.[1][6] Common applications for SAN in the medical field include the fabrication of single-use devices such as syringes, inhalers, medical containers, and various laboratory equipment.[1][7]

Key Properties of Medical-Grade Styrene Acrylonitrile

The selection of SAN for a medical device application is largely driven by its specific physical, mechanical, thermal, and optical properties. Medical-grade SAN offers a favorable combination of these characteristics.

Quantitative Material Properties

The following tables summarize the typical quantitative properties of medical-grade **Styrene Acrylonitrile**. These values can vary depending on the specific grade and manufacturer.

Table 1: Mechanical Properties of **Styrene Acrylonitrile**

Property	Test Method	Unit	Value Range
Tensile Strength	ISO 527-2 / ASTM D638	MPa	60 - 75
Tensile Modulus	ISO 527-2 / ASTM D638	MPa	3650 - 3900
Elongation at Break	ISO 527-2 / ASTM D638	%	1.8 - 3.5
Flexural Strength	ISO 178	MPa	~125
Flexural Modulus	ISO 178	MPa	~3750
Notched Izod Impact Strength	ISO 180	kJ/m ²	1.3 - 2.5
Rockwell Hardness	ISO 2039-2	M Scale	80 - 83

Data sourced from multiple references.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Thermal and Physical Properties of **Styrene Acrylonitrile**

Property	Test Method	Unit	Value Range
Vicat Softening Temperature (B)	ISO 306	°C	106 - 109
Heat Deflection Temperature (1.80 MPa)	ISO 75	°C	84 - 101
Max. Continuous Service Temperature	-	°C	55 - 90
Coefficient of Linear Thermal Expansion	DIN 53752	10^{-5} K^{-1}	5 - 7
Density	ISO 1183	g/cm ³	1.07 - 1.08
Water Absorption (24h)	-	%	0.25 - 0.4
Refractive Index	ISO 489	-	~1.57
Light Transmission	DIN 5036-3	%	~86

Data sourced from multiple references.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Common Medical Device Applications

The properties of SAN make it suitable for a range of medical and laboratory products:

- **Drug Delivery Devices:** Components of inhalers and syringes benefit from SAN's clarity and chemical resistance.[\[1\]](#)[\[10\]](#)
- **Diagnostic and Laboratory Equipment:** SAN is used for test tubes, petri dishes, and other lab disposables where transparency and dimensional stability are crucial.[\[11\]](#)
- **Fluid and Blood Contact Devices:** The material's resistance to lipids and other fluids makes it a candidate for components in infusion systems.
- **Housings and Casings:** The rigidity and surface hardness of SAN are advantageous for the housings of small medical and diagnostic devices.[\[12\]](#)

Sterilization Compatibility

Sterilization is a critical process for most medical devices. The compatibility of a polymer with common sterilization methods is a key factor in its selection.

Table 3: Sterilization Compatibility of **Styrene Acrylonitrile**

Sterilization Method	Compatibility	Potential Effects
Ethylene Oxide (EtO)	Good	Minimal to no significant changes in mechanical properties are generally observed. [13] [14] However, care should be taken to minimize exposure as EtO is an aggressive chemical agent to styrenic resins, and surface crazing can occur under certain conditions. [15]
Gamma Irradiation	Fair to Good	Can induce chain scission or cross-linking in polymers, potentially affecting clarity, color (yellowing), and mechanical strength. [16] [17] The extent of these effects depends on the radiation dose.
Electron Beam (E-beam)	Fair to Good	Similar effects to gamma irradiation, including potential for discoloration and changes in mechanical properties. E-beam has limited penetration depth compared to gamma. [16]
Steam Autoclave	Not Recommended	The glass transition temperature of SAN is above 100°C, making it resistant to boiling water. [11] However, the high temperatures of autoclaving (121-134°C) can cause warping and loss of dimensional stability. [16]

Vaporized Hydrogen Peroxide
(VHP)

Good

VHP is a low-temperature sterilization method generally suitable for a wide range of plastics.

It is crucial to validate the chosen sterilization method for any specific SAN grade and medical device to ensure that the material properties and device functionality are not compromised.

Biocompatibility and Regulatory Considerations

Medical-grade SAN is formulated to be biocompatible for its intended applications.

Biocompatibility is assessed according to the ISO 10993 series of standards.[\[16\]](#)[\[18\]](#) These standards provide a framework for evaluating the biological risks of medical device materials.[\[5\]](#)
[\[18\]](#)

The initial and most sensitive biocompatibility screening is typically the cytotoxicity test, as described in ISO 10993-5.[\[18\]](#) This test evaluates the potential for a material to cause cell death.[\[19\]](#) Further testing may be required depending on the nature and duration of the device's contact with the body.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of SAN for medical device fabrication.

Protocol for Chemical Resistance Testing (based on ASTM D543)

Objective: To evaluate the resistance of SAN to chemical reagents that may be encountered in a clinical setting (e.g., disinfectants, alcohols).

Materials and Equipment:

- SAN test specimens (e.g., tensile bars as per ASTM D638).
- Chemical reagents of interest (e.g., 70% isopropyl alcohol, common disinfectants).

- Immersion containers with lids.
- Analytical balance.
- Calipers.
- Controlled temperature environment (e.g., oven or incubator).
- Tensile testing machine.

Procedure:

- **Sample Preparation:** Prepare a minimum of 5 test specimens for each chemical reagent and for the control group (unexposed).
- **Initial Measurements:** Measure and record the initial weight and dimensions of each specimen.
- **Chemical Exposure:** Immerse the test specimens in the respective chemical reagents in sealed containers. The control specimens should be stored under the same temperature conditions without chemical exposure. The standard exposure is typically for a predetermined time at a controlled temperature.[\[1\]](#)
- **Post-Exposure Evaluation:** After the specified exposure time, remove the specimens from the reagents, rinse if necessary, and gently wipe them dry.
- **Final Measurements:** Re-measure and record the weight and dimensions of the exposed specimens.
- **Visual Inspection:** Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.[\[6\]](#)
- **Mechanical Testing:** Conduct tensile testing on both the exposed and control specimens according to the protocol in section 6.2.
- **Data Analysis:** Calculate the percentage change in weight and dimensions. Compare the tensile strength and elongation of the exposed specimens to the control group to determine the degree of chemical resistance.[\[1\]](#)

Protocol for Tensile Properties Testing (based on ASTM D638)

Objective: To determine the tensile properties of SAN, including tensile strength, tensile modulus, and elongation at break.

Materials and Equipment:

- SAN test specimens (dumbbell-shaped, Type I is common for rigid plastics).[20]
- Universal testing machine with appropriate grips and load cell.
- Extensometer for accurate strain measurement.
- Calipers or micrometer.
- Controlled environment ($23^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $50\% \pm 5\%$ relative humidity).[21]

Procedure:

- Specimen Conditioning: Condition the test specimens according to ASTM D618, typically for 40 hours at 23°C and 50% relative humidity.[22]
- Specimen Measurement: Measure the width and thickness of the narrow section of each specimen.
- Machine Setup: Set up the universal testing machine with the appropriate grips and testing speed (typically 5 mm/min for rigid plastics).
- Specimen Mounting: Mount the specimen in the grips, ensuring it is properly aligned. Attach the extensometer to the gauge length of the specimen.
- Testing: Start the test and record the load-extension data until the specimen fractures.[23]
- Data Analysis: From the stress-strain curve, calculate the following:
 - Tensile Strength: The maximum stress the material can withstand before breaking.[21]

- Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.[\[21\]](#)
- Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[\[21\]](#)

Protocol for In Vitro Cytotoxicity Testing (based on ISO 10993-5)

Objective: To assess the potential of SAN to cause a toxic reaction in cultured mammalian cells.

Materials and Equipment:

- SAN test material, sterilized using the intended method.
- Control materials (negative and positive controls).
- Mammalian cell line (e.g., L929 mouse fibroblasts).
- Cell culture medium (e.g., MEM).
- Sterile incubation vessels (e.g., multi-well plates).
- Incubator (37°C, 5% CO₂).
- Inverted microscope.
- Sterile laboratory equipment (pipettes, etc.).

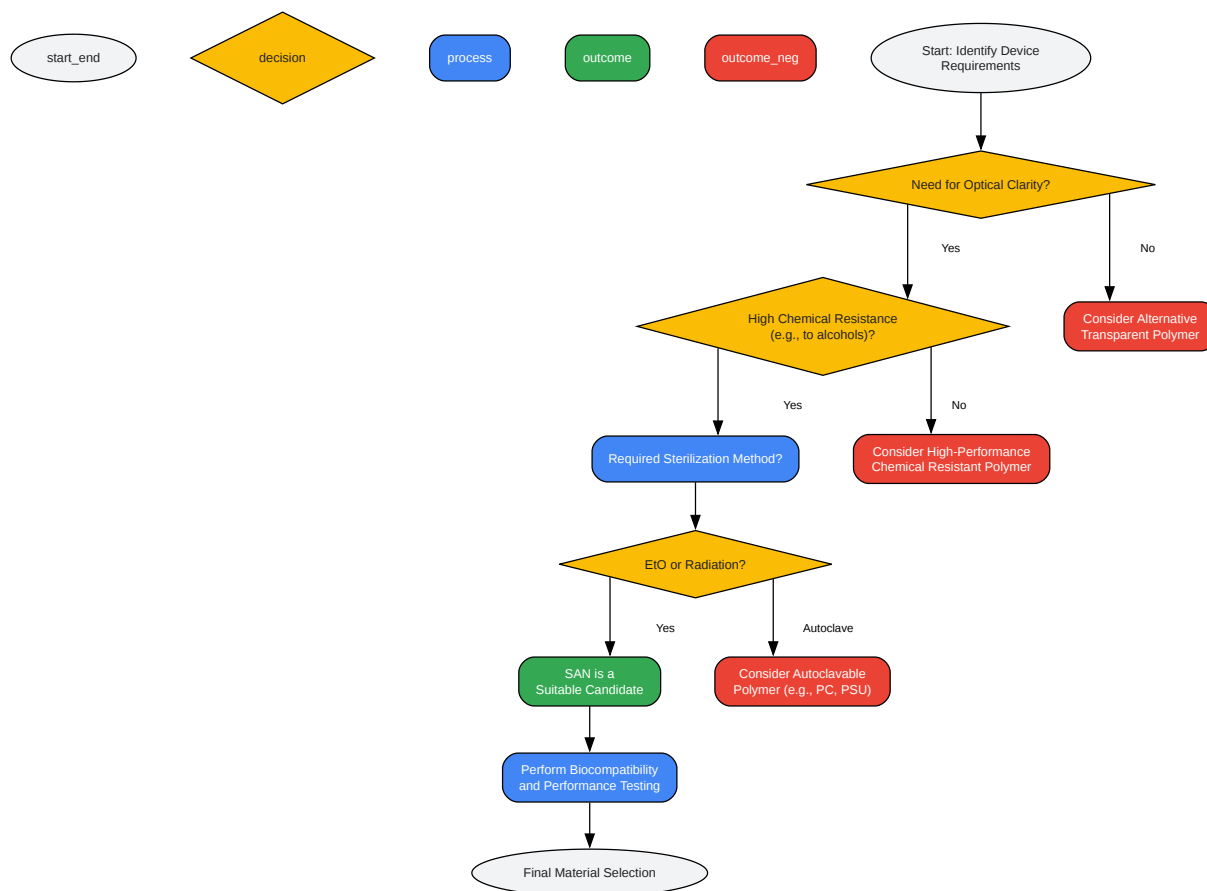
Procedure (Elution Test Method):

- Extract Preparation (as per ISO 10993-12):
 - Place the sterilized SAN test material and control materials in separate vessels with cell culture medium. The ratio of material surface area to medium volume is typically defined (e.g., 3 cm²/mL).[\[11\]](#)[\[19\]](#)

- Incubate the vessels under standard conditions (e.g., 37°C for 24-72 hours) to create an extract.[\[11\]](#)[\[19\]](#)
- Cell Culture: Seed the mammalian cells into multi-well plates and incubate until they form a near-confluent monolayer.
- Exposure: Remove the existing culture medium from the cells and replace it with the prepared extracts from the SAN test material and control materials. A minimum of three replicates should be used for each.[\[12\]](#)[\[24\]](#)
- Incubation: Incubate the cell cultures with the extracts for a specified period (e.g., 24-48 hours).
- Evaluation:
 - Qualitative Assessment: Using an inverted microscope, examine the cells for changes in morphology, such as cell rounding, detachment, and lysis. Grade the cytotoxic effect on a scale of 0 (no reactivity) to 4 (severe reactivity).
 - Quantitative Assessment: Perform a quantitative analysis to measure cell viability (e.g., using an MTT or XTT assay). This measures the metabolic activity of the cells.
- Interpretation: A material is generally considered non-cytotoxic if the cell viability is greater than 70% of the negative control.[\[24\]](#)

Visualizations

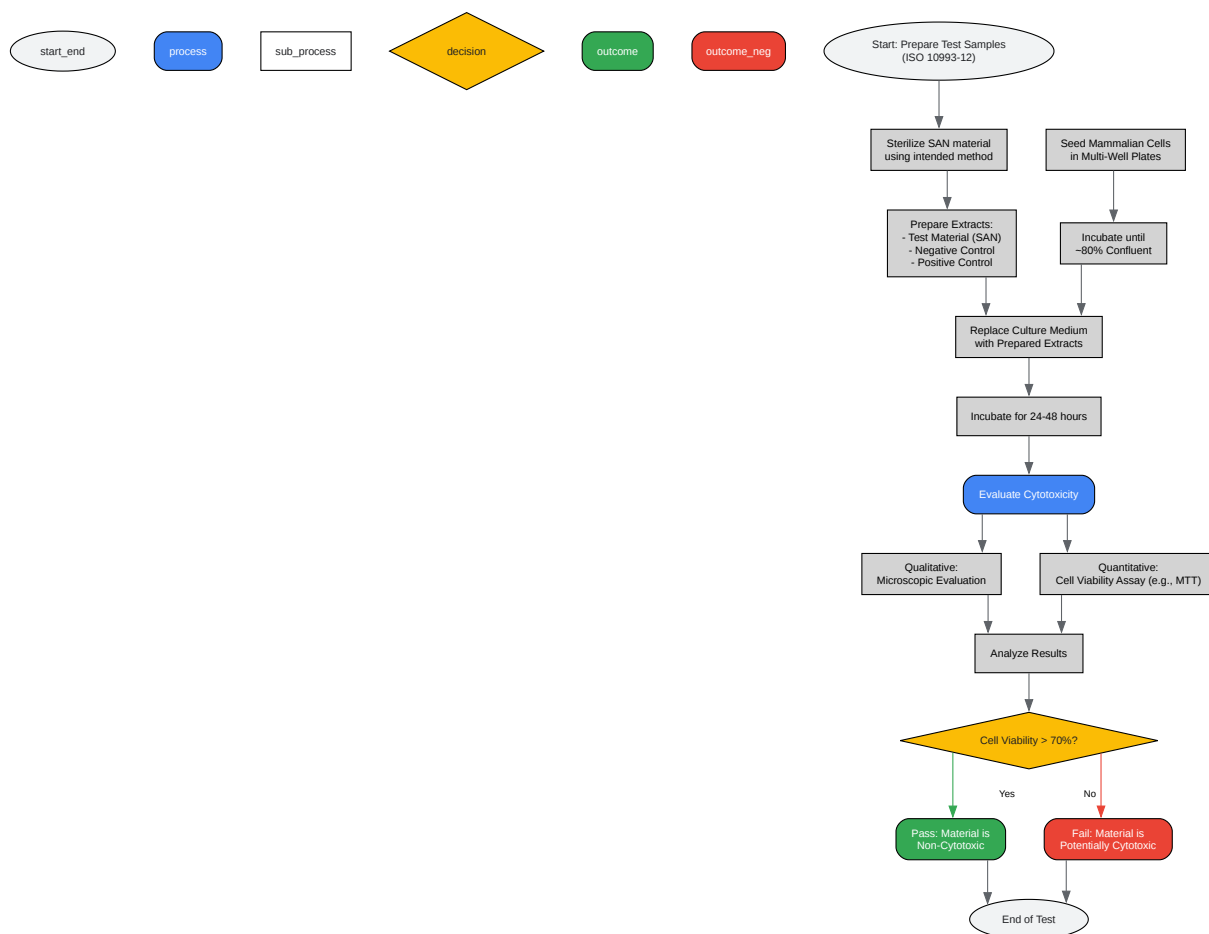
Material Selection Workflow for Medical Devices



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Caption: Workflow for considering SAN as a candidate material for a medical device.

Experimental Workflow for Cytotoxicity Testing



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Caption: Workflow for the ISO 10993-5 in vitro cytotoxicity elution test.

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